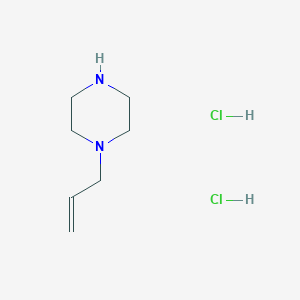

1-Allylpiperazine dihydrochloride

Description

BenchChem offers high-quality 1-Allylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-prop-2-enylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-5-9-6-3-8-4-7-9;;/h2,8H,1,3-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTCAMCWNYDBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Allylpiperazine Dihydrochloride

Molecular Architecture, Synthetic Protocols, and Application in Drug Discovery

Executive Summary & Core Identity

1-Allylpiperazine dihydrochloride is a bifunctional heterocyclic building block essential to medicinal chemistry. It serves as a "privileged scaffold" intermediate, bridging the gap between simple aliphatic amines and complex pharmacological agents found in antipsychotics, antihistamines, and antidepressants.

This guide provides a rigorous analysis of its molecular structure, a self-validating synthesis protocol designed to minimize bis-alkylation byproducts, and a comprehensive characterization profile.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1-(prop-2-en-1-yl)piperazine dihydrochloride |

| CAS Number | 23173-52-6 (Salt), 13961-36-9 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 199.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether, hexanes |

| Melting Point | >220°C (Decomposition) |

Molecular Architecture & Structural Dynamics

Connectivity and Conformation

The core of the molecule is a saturated six-membered piperazine ring containing two nitrogen atoms at the 1 and 4 positions.

-

N1 Position: Substituted with an allyl group (

). In the dihydrochloride form, this nitrogen is protonated, forming a quaternary ammonium center. -

N4 Position: A secondary amine, also protonated in the salt form (

). -

Conformation: The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The allyl group at N1 typically occupies the equatorial position to avoid 1,3-diaxial interactions with the axial protons on C3 and C5, although the low barrier to nitrogen inversion in the free base allows for rapid equilibrium. In the dihydrochloride salt, the lattice energy and hydrogen bonding network "lock" the conformation.

Salt Lattice Dynamics

The "dihydrochloride" designation implies a stoichiometric ratio of 1:2 between the base and HCl.

-

H-Bonding Network: The chloride ions (

) act as acceptors for strong hydrogen bonds from the ammonium protons ( -

Hygroscopicity: Like many piperazine salts, the lattice energy is high, but the surface is prone to moisture absorption. Storage under inert atmosphere (Argon/Nitrogen) is critical to prevent deliquescence.

Structural Feature Map (Visualization)

Figure 1: Structural feature map highlighting the reactive centers and geometric properties of 1-Allylpiperazine 2HCl.

Synthetic Protocol: The "Excess-Amine" Strategy

A common pitfall in synthesizing mono-substituted piperazines is the formation of the bis-allyl impurity (1,4-diallylpiperazine). The following protocol utilizes statistical probability (excess piperazine) to favor the mono-product, followed by a specific purification technique.

Reagents & Materials

-

Piperazine (Anhydrous): 5.0 equivalents (Critical for selectivity).

-

Allyl Bromide: 1.0 equivalent.

-

Ethanol (Absolute): Solvent.

-

HCl in Dioxane (4M): For salt formation.

Step-by-Step Methodology

Step 1: Mono-Alkylation

-

Dissolve Piperazine (5.0 eq) in absolute ethanol (10 mL/g piperazine) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add Allyl Bromide (1.0 eq) dropwise over 30 minutes. Note: Slow addition prevents local high concentrations of alkylating agent, reducing bis-alkylation.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

In-Process Check (TLC): Mobile phase MeOH:DCM (1:9) with 1%

. Stain with Ninhydrin. Look for the disappearance of allyl bromide.

Step 2: Isolation of Free Base

-

Filter off the precipitated Piperazine Hydrobromide byproduct.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Distillation (The Purifier): The residue contains 1-Allylpiperazine, excess Piperazine, and trace bis-allyl.

-

Perform fractional distillation under vacuum.

-

Fraction 1: Piperazine (b.p. ~146°C at atm, lower under vac).

-

Fraction 2:1-Allylpiperazine (b.p. ~156-158°C at 760 mmHg, or ~65°C at 10 mmHg).

-

Residue: Bis-allyl byproduct (higher boiling).

-

Step 3: Salt Formation (Dihydrochloride)

-

Dissolve the distilled 1-Allylpiperazine oil in dry Ethanol or Diethyl Ether.

-

Cool to 0°C.

-

Add HCl (4M in Dioxane) dropwise until pH < 2. A white precipitate will form immediately.

-

Filter the solid, wash with cold ether, and dry under vacuum over

.

Synthesis Workflow Diagram

Figure 2: Process flow for the selective synthesis of 1-Allylpiperazine 2HCl.

Characterization Profile

To validate the structure and purity, the following spectroscopic data must be referenced.

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 5.95 | Multiplet (m) | 1H | Allyl | |

| 5.50 - 5.65 | Multiplet (m) | 2H | Allyl | |

| 3.90 | Doublet (d) | 2H | Allyl | |

| 3.60 - 3.80 | Broad Singlet | 8H | Piperazine Ring Protons* | |

| 128.5 | Singlet | - | Allyl | |

| 125.2 | Singlet | - | Allyl | |

| 58.0 | Singlet | - | Allyl | |

| 48.5, 42.1 | Singlets | - | Piperazine Ring Carbons |

*Note: In

Infrared Spectroscopy (IR)

-

3400 - 2800 cm

: Broad Ammonium ( -

1640 cm

: Alkene ( -

990 & 920 cm

: Characteristic terminal vinyl deformation bands.

Applications in Drug Discovery[5][6][7][8][9]

1-Allylpiperazine dihydrochloride is not just a passive intermediate; it is a strategic scaffold.

-

N4-Functionalization: The secondary amine at position 4 is a potent nucleophile. It can undergo

reactions with halo-heterocycles (e.g., chloropyridines) or amide couplings to attach pharmacophores. The allyl group acts as a stable protecting group that can later be modified. -

Thiol-Ene "Click" Chemistry: The allyl double bond is susceptible to radical-mediated thiol-ene addition. This is used to conjugate the piperazine core to peptides, polymers, or surfaces without affecting the basic nitrogen centers.

-

Metathesis: Ring-Closing Metathesis (RCM) using Grubbs catalysts can link the allyl arm to another olefin-tethered group on the N4 nitrogen, creating bicyclic macrocycles.

References

-

Synthesis of Monosubstituted Piperazines

-

Physical Properties & CAS Data

-

Piperazine Scaffold in Medicinal Chemistry

-

NMR Characterization of Piperazine Salts

- Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines.

- Source:Beilstein Journal of Organic Chemistry (2016).

-

URL:[Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. 25077-82-1|2-(Diallylamino)ethylamine|BLD Pharm [bldpharm.com]

- 4. 7398-69-8|Diallyldimethylammonium chloride|BLD Pharm [bldpharm.com]

- 5. 23173-52-6|1-Allylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. 1-Allylpiperazine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 1-ALLYLPIPERAZINE | 13961-36-9 [chemicalbook.com]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Structural Elucidation of 1-Allylpiperazine Dihydrochloride: A Forensic Technical Guide

This guide is structured as a technical "forensic analysis" designed for analytical chemists and process development scientists. It moves beyond simple data listing to the logic of structural confirmation.[1]

Compound: 1-Allylpiperazine Dihydrochloride

CAS: 16358-07-5 (Salt), 13961-36-9 (Free Base)

Formula:

Part 1: The Synthetic Fingerprint (Origin & Impurities)

To accurately elucidate the structure, one must first understand the synthetic origin. The impurity profile dictates the specific NMR regions to scrutinize.

Synthesis Logic

The standard synthesis involves the nucleophilic attack of piperazine on allyl chloride (or bromide). Because piperazine has two equivalent nucleophilic nitrogens, the reaction follows a statistical distribution governed by stoichiometry.

-

Target: Mono-alkylation (1-Allylpiperazine).

-

Primary Impurity: Di-alkylation (1,4-Diallylpiperazine).

-

Residual: Unreacted Piperazine.

Reaction Pathway Visualization

The following diagram maps the formation of the target and its critical impurities.

Caption: Synthetic pathway showing the origin of the critical bis-allyl impurity and the final salt formation step.

Part 2: NMR Spectroscopic Deconvolution

The definitive identification relies on High-Resolution NMR (

Solvent Selection Strategy

-

D

O (Deuterium Oxide): Preferred for the dihydrochloride salt due to solubility.-

Effect: Amine protons (

) exchange and disappear. -

Shift: Water peak at ~4.79 ppm.

-

-

DMSO-d

: Used if observing the ammonium protons is critical.-

Effect:

protons appear as broad singlets at 9.0–10.0 ppm.

-

H NMR Assignment (D O, 400 MHz)

The allyl group provides a distinct "AMX" spin system, while the piperazine ring shows deshielding due to the cationic nitrogens.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Allyl -CH= | 5.85 – 6.05 | Multiplet (ddt) | 1H | Characteristic vinyl proton. Key for integration reference. |

| Allyl =CH | 5.50 – 5.65 | Multiplet (dd) | 2H | Terminal alkene protons. Distinct "roofing" effect.[2] |

| Allylic -CH | 3.80 – 3.90 | Doublet (d) | 2H | Couples to vinyl proton ( |

| Piperazine Ring (N1) | 3.60 – 3.80 | Broad Multiplet | 4H | |

| Piperazine Ring (N4) | 3.40 – 3.60 | Broad Multiplet | 4H |

Critical Analysis:

-

The Salt Effect: In the free base, piperazine ring protons appear at ~2.4 ppm (N-allyl side) and ~2.8 ppm (NH side). In the 2HCl salt , these shift dramatically downfield to 3.4–3.8 ppm due to the electron-withdrawing effect of the positive charges.

-

Stoichiometry Check: Integrate the Allyl -CH= (1H) against the total Piperazine envelope (8H). A ratio of exactly 1:8 confirms mono-substitution. A ratio of 1:4 would indicate the bis-allyl impurity.

C NMR Framework

The carbon spectrum confirms the backbone skeleton.

| Carbon Environment | Chemical Shift ( | Assignment |

| Vinyl CH | ~128.0 | Allyl C2 |

| Terminal =CH | ~125.0 | Allyl C3 |

| Allylic CH | ~58.0 | Allyl C1 (Attached to N) |

| Piperazine CH | ~48.0 | Ring Carbons (Symmetric broadening common) |

Part 3: Infrared (IR) & Mass Spectrometry

IR "Fingerprint" for Salt Verification

The IR spectrum is the fastest way to confirm the salt form (Dihydrochloride) versus the Free Base.

-

Region 2400 – 3000 cm

:-

Free Base: Sharp C-H stretches, weak N-H stretch (~3300 cm

). -

Dihydrochloride: Broad, strong absorption band (the "ammonium envelope") covering 2400–3000 cm

. This is the diagnostic signal for

-

-

Region ~1640 cm

: Weak C=C stretch from the allyl group.

Mass Spectrometry (ESI+)

-

Molecular Ion:

m/z (Calculated for C -

Fragmentation Pattern:

-

m/z 127: Parent ion.

-

m/z 85: Loss of Allyl group (propene, -41 Da).

-

m/z 56: Characteristic piperazine ring fragment (C

H

-

Part 4: Salt Stoichiometry & Purity (The "Self-Validating" Protocol)

To ensure the material is the Dihydrochloride (2HCl) and not the Monohydrochloride (HCl), perform a Chloride Content determination.

Protocol: Potentiometric Titration with AgNO

-

Dissolve: 50 mg of sample in 50 mL deionized water.

-

Acidify: Add 1 mL dilute HNO

. -

Titrate: Titrate with 0.1 N AgNO

using a silver electrode. -

Calculation:

-

Theoretical Cl for 2HCl: ~35.6%

-

Theoretical Cl for 1HCl: ~21.8%

-

Result: A value near 35.6% confirms the dihydrochloride stoichiometry.

-

Part 5: Structural Logic Map

The following diagram illustrates the logical flow of assigning the structure based on the data points discussed.

Caption: Decision tree for the forensic structural verification of 1-Allylpiperazine 2HCl.

References

-

PubChem. (n.d.).[3] 1-Allylpiperazine (Compound CID 806422).[3] National Library of Medicine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Piperazine dihydrochloride IR Spectrum. NIST Chemistry WebBook.[4] Retrieved from [Link]

- Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for solvent effects on amine salts).

Sources

1-Allylpiperazine dihydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Allylpiperazine Dihydrochloride

Abstract

1-Allylpiperazine dihydrochloride is a piperazine derivative with potential pharmacological activity. While comprehensive studies on its specific mechanism of action are not extensively documented, its structural similarity to a class of compounds known for their interaction with G-protein coupled receptors (GPCRs) and ion channels provides a strong basis for a hypothesized mechanism. This guide synthesizes information from related compounds and established pharmacological principles to propose a putative mechanism of action for 1-allylpiperazine dihydrochloride. We will explore its likely interactions with dopaminergic and serotonergic receptors, and outline detailed experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the pharmacological profile of this and similar molecules.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse pharmacological activities. These compounds are particularly recognized for their interactions with central nervous system (CNS) receptors, including dopamine and serotonin receptors. 1-Allylpiperazine dihydrochloride, as a member of this family, is anticipated to share some of these characteristics. Its chemical structure suggests a potential for interaction with various biogenic amine receptors, making it a person of interest for neuropsychopharmacological research. This guide will provide a detailed exploration of its likely mechanism of action, grounded in the established pharmacology of related compounds, and present a comprehensive framework for its experimental investigation.

Proposed Mechanism of Action: A Focus on Dopaminergic and Serotonergic Systems

Based on the extensive literature on piperazine-containing compounds, the most probable mechanism of action for 1-allylpiperazine dihydrochloride involves the modulation of dopaminergic and serotonergic pathways. Many piperazine derivatives exhibit affinity for D2-like dopamine receptors (D2, D3, and D4) and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).

Interaction with Dopamine Receptors

The piperazine moiety is a common pharmacophore in atypical antipsychotics and other CNS-active drugs that target dopamine receptors. It is hypothesized that 1-allylpiperazine dihydrochloride may act as a ligand for D2-like receptors. Depending on the specific binding mode and conformational changes induced, it could exhibit agonist, antagonist, or partial agonist activity.

Interaction with Serotonin Receptors

Similarly, the piperazine scaffold is prevalent in compounds targeting serotonin receptors. 1-Allylpiperazine dihydrochloride may bind to one or more serotonin receptor subtypes, potentially acting as a modulator of serotonergic neurotransmission. Its effects could range from agonism at autoreceptors like 5-HT1A, leading to decreased serotonin release, to antagonism at postsynaptic receptors like 5-HT2A.

Downstream Signaling Cascades

The interaction of 1-allylpiperazine dihydrochloride with its putative GPCR targets would initiate intracellular signaling cascades. For instance, agonism at D2 receptors or 5-HT1A receptors, which are typically Gi/o-coupled, would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA) and ion channels. Conversely, antagonism of these receptors would block the effects of endogenous ligands. If 1-allylpiperazine dihydrochloride interacts with Gq-coupled receptors like 5-HT2A, it could stimulate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Proposed signaling pathways for 1-Allylpiperazine Dihydrochloride.

Experimental Validation of the Proposed Mechanism

A systematic experimental approach is necessary to elucidate the precise mechanism of action of 1-allylpiperazine dihydrochloride. The following protocols provide a roadmap for this investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity of 1-allylpiperazine dihydrochloride for a panel of receptors, with a primary focus on dopamine and serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., D2, D3, D4, 5-HT1A, 5-HT2A) or from rodent brain tissue.

-

Competition Binding: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2-like receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and increasing concentrations of 1-allylpiperazine dihydrochloride.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

| Parameter | Description |

| IC50 | The concentration of the competing ligand (1-allylpiperazine dihydrochloride) that displaces 50% of the specific binding of the radioligand. |

| Ki | The equilibrium dissociation constant for the binding of the competing ligand to the receptor. A lower Ki value indicates higher binding affinity. |

Functional Assays

Objective: To characterize the functional activity of 1-allylpiperazine dihydrochloride at its identified target receptors (i.e., to determine if it is an agonist, antagonist, or partial agonist).

3.2.1. cAMP Assays for Gi/o-Coupled Receptors

Methodology:

-

Cell Culture: Use a cell line expressing the Gi/o-coupled receptor of interest (e.g., D2 or 5-HT1A).

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Compound Treatment: Co-incubate the cells with forskolin and varying concentrations of 1-allylpiperazine dihydrochloride.

-

cAMP Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis:

-

Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity.

-

Antagonist activity: A dose-dependent reversal of the inhibitory effect of a known agonist on forskolin-stimulated cAMP levels indicates antagonist activity.

-

3.2.2. Calcium Mobilization Assays for Gq-Coupled Receptors

Methodology:

-

Cell Culture and Dye Loading: Use a cell line expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment: Stimulate the cells with varying concentrations of 1-allylpiperazine dihydrochloride.

-

Fluorescence Measurement: Measure changes in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis:

-

Agonist activity: A dose-dependent increase in intracellular calcium indicates agonist activity.

-

Antagonist activity: A dose-dependent inhibition of the calcium mobilization induced by a known agonist indicates antagonist activity.

-

Caption: A streamlined workflow for investigating the mechanism of action.

In Vivo Behavioral Assays

Objective: To investigate the physiological and behavioral effects of 1-allylpiperazine dihydrochloride in animal models, which can provide insights into its overall CNS effects.

Examples of Relevant Assays:

-

Locomotor Activity: To assess stimulant or sedative effects.

-

Catalepsy Test: To evaluate potential D2 receptor antagonism.

-

Forced Swim Test or Tail Suspension Test: To screen for antidepressant-like activity.

-

Prepulse Inhibition of the Startle Reflex: To assess sensorimotor gating, a measure relevant to antipsychotic activity.

Data Interpretation and Troubleshooting

Interpreting Binding and Functional Data

| Experimental Outcome | Interpretation | Next Steps |

| High affinity (low Ki) in binding assays | The compound is a potent ligand for the tested receptor. | Proceed to functional assays to determine the nature of the interaction (agonist, antagonist, etc.). |

| No significant binding | The compound does not interact with the tested receptors at physiologically relevant concentrations. | Expand the receptor panel for screening. |

| Agonist activity in functional assays | The compound activates the receptor and initiates downstream signaling. | Characterize the potency (EC50) and efficacy (Emax) of the agonist effect. |

| Antagonist activity in functional assays | The compound blocks the action of the endogenous ligand or a known agonist. | Determine the potency of the antagonist effect (IC50 or Kb). |

| Partial agonist activity | The compound elicits a submaximal response compared to a full agonist. | Characterize the potency and intrinsic activity. |

Common Troubleshooting Strategies

-

Inconsistent Results in Binding Assays: Ensure the quality and concentration of the cell membranes and radioligand. Verify the pH and ionic strength of the assay buffer.

-

High Background in Functional Assays: Optimize cell density and assay conditions. Use appropriate controls to normalize the data.

-

Lack of In Vivo Efficacy: Consider potential issues with pharmacokinetics (e.g., poor brain penetration, rapid metabolism). Conduct pharmacokinetic studies to assess brain and plasma concentrations of the compound.

Potential Therapeutic and Research Applications

Based on the proposed mechanism of action, 1-allylpiperazine dihydrochloride could be a valuable tool for CNS research and a starting point for drug discovery programs. If it exhibits significant affinity and functional activity at dopamine and/or serotonin receptors, it could have potential applications in the treatment of various neuropsychiatric disorders, including:

-

Schizophrenia: If it acts as a D2 receptor antagonist or partial agonist.

-

Depression and Anxiety: If it modulates serotonin receptors, particularly 5-HT1A.

-

Parkinson's Disease: If it shows D2-like receptor agonist properties.

Conclusion

While the precise mechanism of action of 1-allylpiperazine dihydrochloride remains to be fully elucidated, its chemical structure strongly suggests activity at dopamine and serotonin receptors. This guide provides a comprehensive theoretical framework and a detailed experimental roadmap for researchers to systematically investigate its pharmacological profile. By following the proposed methodologies, scientists can uncover the specific molecular targets and signaling pathways modulated by this compound, thereby paving the way for its potential development as a novel therapeutic agent or a valuable research tool.

References

Due to the limited direct research on 1-Allylpiperazine dihydrochloride, this guide has been constructed based on established principles in pharmacology and the known activities of structurally related piperazine compounds. The following references provide foundational knowledge in these areas.

-

Title: Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy Source: Golan, D. E., et al. (Eds.). (2016). Lippincott Williams & Wilkins. URL: [Link]

-

Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics Source: Brunton, L. L., et al. (Eds.). (2017). McGraw-Hill Education. URL: [Link]

-

Title: The Ki Database Source: A public database of published binding affinities of drugs and chemical compounds for receptors, neurotransmitter transporters, and ion channels. URL: [Link]

Navigating the Corrosive Landscape: A Technical Guide to the Safe Handling of 1-Allylpiperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylpiperazine dihydrochloride is a piperazine derivative of increasing interest within pharmaceutical research and drug development. As with any novel compound, a thorough understanding of its chemical properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for 1-Allylpiperazine dihydrochloride, moving beyond mere procedural steps to explain the causality behind each recommendation. It is designed to empower researchers with the knowledge to conduct their work safely and effectively.

While a specific Safety Data Sheet (SDS) for 1-Allylpiperazine dihydrochloride is not widely available, this guide synthesizes data from its free base, 1-Allylpiperazine, and numerous analogous piperazine dihydrochlorides to establish a robust safety framework. The foundational principle is to treat this compound as a corrosive solid with potential for significant irritation and damage upon contact.

Part 1: Hazard Identification and Risk Assessment

The primary hazards associated with piperazine derivatives, particularly in their hydrochloride salt form, are corrosive in nature. The free base, 1-Allylpiperazine, is classified as a flammable liquid that causes severe skin burns and eye damage[1]. The dihydrochloride salt is a solid, mitigating the flammability risk, but the corrosive properties are expected to be retained, if not enhanced, due to its acidic nature.

Based on data from analogous compounds like Piperazine Dihydrochloride and 1-(3-Chlorophenyl)piperazine hydrochloride, exposure can lead to skin and eye irritation or burns, and respiratory tract irritation[2][3]. Prolonged or repeated exposure may cause target organ damage, affecting the upper respiratory tract and skin[2].

Anticipated Hazard Profile

| Hazard Class | Anticipated Classification | Rationale & Causality |

| Skin Corrosion/Irritation | Category 1B/2 (Causes severe skin burns and irritation) | The free base is known to be corrosive[1]. Hydrochloride salts of amines are acidic and can cause chemical burns upon contact with skin moisture. Analogous piperazine salts are classified as skin irritants or corrosives[3][4]. |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Fine dust particles can readily contact the mucous membranes of the eye. The acidic and corrosive nature of the compound can cause irreversible damage. This is a consistent hazard across all reviewed piperazine hydrochloride SDSs[3][4][5]. |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of the fine dust can irritate the nose, throat, and lungs[2][3]. This is due to the corrosive action of the hydrochloride salt on the moist tissues of the respiratory system. |

| Acute Oral Toxicity | Harmful if swallowed | While LD50 data for the specific compound is unavailable, related compounds range from toxic to slightly hazardous upon ingestion[2][3]. Ingestion may cause gastrointestinal upset or burns[2][6]. |

Part 2: Chemical and Physical Properties

Understanding the physical state of a chemical is the first step in determining appropriate handling procedures. As a solid, the primary exposure risk is through the generation of dust during manipulation.

| Property | 1-Allylpiperazine (Free Base) | 1-Allylpiperazine Dihydrochloride (Salt) |

| Molecular Formula | C₇H₁₄N₂[1] | C₇H₁₆Cl₂N₂ |

| Molecular Weight | 126.20 g/mol [1] | 199.12 g/mol |

| Appearance | Liquid[7] | White to off-white crystalline solid (anticipated)[2] |

| Solubility | Soluble in water[8] | Expected to be soluble in water[2] |

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection is critical. Engineering controls provide the first line of defense, with PPE serving as the essential final barrier.

Causality of Controls:

-

Chemical Fume Hood: The primary engineering control for handling corrosive solids is a certified chemical fume hood.[6][9][10] This is not merely for odor control; it serves the critical function of containing fine, inhalable dust particles at the source, preventing them from entering the breathing zone of the researcher and the general laboratory environment.

-

Personal Protective Equipment (PPE): PPE must be selected to guard against the specific hazards of corrosive solids.

-

Eye Protection: Chemical splash goggles are mandatory.[2][11] Standard safety glasses with side shields do not provide an adequate seal against fine dust, which can easily become airborne and circumvent the frames.

-

Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[11] It is crucial to inspect gloves for any signs of degradation or punctures before use and to remove them using the proper technique to avoid contaminating the skin[7].

-

Body Protection: A lab coat, fully fastened, is required to protect skin and clothing from incidental contact[2][10]. For larger quantities or tasks with a higher risk of dust generation, a chemical-resistant apron may be advisable[9].

-

Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter may be necessary[2][12].

-

PPE Selection and Donning Workflow

Caption: Decision flowchart for spill response.

Minor Spill (inside a fume hood):

-

Alert others in the immediate vicinity. [6]2. Ensure appropriate PPE is worn.

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. DO NOT use a brush or create dust.

-

Carefully scoop the mixture into a clearly labeled hazardous waste container.

-

Wipe the area with a wet paper towel, then decontaminate the surface.

-

Dispose of all cleanup materials as hazardous waste.

Major Spill (outside a fume hood or a large quantity):

-

Evacuate the immediate area.

-

Alert all personnel in the lab and notify your supervisor and the institution's Environmental Health & Safety (EHS) department.

-

Close the doors to the affected area to confine the spill.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Part 7: Waste Disposal

All waste contaminated with 1-Allylpiperazine dihydrochloride, including empty containers, used gloves, weigh boats, and cleanup materials, must be disposed of as hazardous chemical waste. [4]Place materials in a sealed, properly labeled container and follow your institution's specific procedures for hazardous waste pickup. Do not mix with other waste streams.

Conclusion

Working safely with 1-Allylpiperazine dihydrochloride is predicated on a foundational respect for its corrosive properties. By understanding the causality behind safety protocols—from utilizing engineering controls to minimize dust exposure to selecting the correct PPE to prevent contact—researchers can confidently handle this compound. Adherence to the detailed procedures for handling, storage, and emergency response outlined in this guide will ensure a safe laboratory environment, protecting both the scientist and the science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 806422, 1-Allylpiperazine. Retrieved from [Link]

-

DrugFuture. (n.d.). RTECS NUMBER-TL4284350-Chemical Toxicity Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-63-3. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

-

Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

Sources

- 1. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1-ALLYLPIPERAZINE | 13961-36-9 [chemicalbook.com]

- 7. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. nj.gov [nj.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

Methodological & Application

Advanced Mass Spectrometry Characterization of 1-Allylpiperazine Dihydrochloride

Application Note & Protocol Guide | AN-2026-APZ

Abstract

This application note details the method development, sample preparation, and mass spectrometric characterization of 1-Allylpiperazine Dihydrochloride (

Introduction & Chemical Context

1-Allylpiperazine is a critical intermediate in the synthesis of piperazine-based pharmaceuticals and cross-linking agents. In its dihydrochloride salt form, it exhibits high water solubility but poses specific analytical challenges:

-

Hygroscopicity: The salt readily absorbs atmospheric moisture, altering the effective concentration during weighing.

-

Signal Suppression: Excess chloride ions (

) from the salt can suppress positive ion formation in ESI if not chromatographically separated or buffered. -

Retention Issues: The doubly charged, highly polar nature of the molecule leads to elution in the void volume on C18 columns.

Chemical Properties Table

| Property | Value |

| IUPAC Name | 1-prop-2-enylpiperazine dihydrochloride |

| CAS Number | 13961-36-9 (Free base: 142-64-3 ref) |

| Formula | |

| Monoisotopic Mass (Cation) | 126.1157 Da |

| Precursor Ion | 127.12 Da |

| Solubility | High (Water, Methanol); Low (Acetonitrile, Hexane) |

Analytical Workflow Logic

The following diagram outlines the decision matrix for handling the dihydrochloride salt to ensure MS integrity.

Figure 1: Analytical workflow ensuring salt management and retention of polar amine species.

Protocol 1: Sample Preparation

Objective: To prepare a stable stock solution while mitigating the effects of the chloride counter-ions.

Materials

-

1-Allylpiperazine Dihydrochloride (Reference Standard).

-

LC-MS Grade Methanol (MeOH) and Water (

). -

Ammonium Formate (10 mM stock).

-

Formic Acid.

Step-by-Step Procedure

-

Weighing: Rapidly weigh 10 mg of the salt into a glass vial. Note: Work in a desiccated environment if possible due to hygroscopicity.

-

Stock Solution (1 mg/mL): Dissolve in 10 mL of 50:50 MeOH:

.-

Why: Pure water may cause hydrolysis over time; methanol aids in subsequent desolvation.

-

-

Working Standard (10 µg/mL): Dilute the stock 1:100 into 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate.

-

Critical Step: The high acetonitrile content matches the initial conditions of the HILIC method, preventing peak distortion. The ammonium formate displaces chloride ions, reducing ion suppression in the source.

-

Protocol 2: LC-MS/MS Methodology

Objective: Achieve retention > 2.0 minutes to separate the analyte from the unretained salt front.

Chromatographic Conditions (HILIC)

-

Column: Waters XBridge Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % B (Acetonitrile) | Event |

|---|---|---|

| 0.0 | 95 | Initial Hold |

| 1.0 | 95 | Start Gradient |

| 5.0 | 50 | Elution of Amine |

| 6.0 | 50 | Wash |

| 6.1 | 95 | Re-equilibration |

| 10.0 | 95 | End |

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 25 V (Optimized for low MW amines).

-

Source Temp: 150°C.

-

Desolvation Temp: 400°C.

Data Analysis: Fragmentation Pathways

Understanding the fragmentation is essential for confirmation.[1] The precursor ion

Primary Transition (Quantification)

-

127.1

85.1 (Collision Energy: 15-20 eV)-

Mechanism: Loss of the allyl group (neutral loss of propene,

, 42 Da) or cleavage of the N-C bond. The charge remains on the piperazine ring, forming the protonated piperazine ion (

-

Secondary Transition (Qualification)

-

127.1

56.1 (Collision Energy: 25-30 eV)-

Mechanism: Ring fragmentation.[2] Cleavage of the piperazine ring (Retro-Diels-Alder type or internal fragmentation) often yields

species.

-

Fragmentation Diagram

Figure 2: Proposed ESI+ fragmentation pathway for 1-Allylpiperazine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression by | Switch to HILIC to separate salt front; Increase Ammonium Formate conc. to 20mM. |

| Peak Tailing | Interaction with silanols | Ensure mobile phase pH is acidic (pH 3.0) to protonate silanols; Use "Amide" phase columns. |

| Carryover | Sticky secondary amine | Use a needle wash of 50:50 MeOH:Isopropanol + 0.1% Formic Acid. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 806422, 1-Allylpiperazine. Retrieved from [Link][3]

-

de Boer, D., et al. (2001). Mass spectral characterization of phenylpiperazine derivatives. Rapid Communications in Mass Spectrometry.[4] (General reference for piperazine fragmentation patterns).

- Waters Corporation.HILIC Method Development Strategies for Polar Bases. (Standard industry protocol for hydrophilic amines).

Sources

Application Note: High-Purity Isolation of 1-Allylpiperazine Dihydrochloride via HPLC

Executive Summary

1-Allylpiperazine is a critical piperazine building block used in the synthesis of antipsychotics, antihistamines, and serotonin receptor ligands.[1] However, its purification presents a classic chromatographic paradox: it is highly polar (requiring aqueous conditions) yet strongly basic (causing severe peak tailing on standard silica).[1]

This guide details a robust purification protocol focusing on High-pH Reversed-Phase Chromatography as the "Gold Standard" method. Unlike traditional acidic methods that struggle with silanol interactions, this approach suppresses the ionization of the stationary phase and the analyte, yielding sharp peaks and high loading capacity. We also address the critical post-purification workflow to successfully isolate the specific dihydrochloride salt form.

Chemical Context & Challenges[1][2][3]

The Analyte

-

Compound: 1-Allylpiperazine[1]

-

Target Form: Dihydrochloride Salt (

) -

Key Impurities:

-

Piperazine (Starting material; highly polar).

-

1,4-Diallylpiperazine (Over-alkylated byproduct; hydrophobic).[1]

-

-

pKa Values: Nitrogen 1 (~9.2), Nitrogen 4 (~4.8).[1]

-

UV Cutoff: The allyl group provides a useful chromophore at 210–220 nm , offering a distinct advantage over non-functionalized piperazines which require derivatization.

The Separation Challenge

Standard C18 methods at acidic pH (e.g., 0.1% TFA) often fail because:

-

Dewetting: The high aqueous content required to retain the polar salt causes phase collapse in standard C18 chains.[2]

-

Silanol Overload: The protonated amine interacts ionically with residual silanols on the silica support, leading to "shark-fin" tailing and poor resolution from the starting material.

Method Development Strategy

We employ a High-pH Reversed-Phase strategy. By elevating the pH to 10.0–10.5 (above the pKa of the secondary amine), we deprotonate the piperazine ring. This renders the molecule neutral (free base), significantly increasing its hydrophobicity and retention on the C18 chain while simultaneously suppressing silanol ionization (

Analytical Scouting Method (Quality Control)

Before committing to prep-scale, validate purity using this analytical method.

| Parameter | Condition |

| Column | Agilent ZORBAX Extend-C18 or Waters XBridge C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH 10.[1]5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% B (0-2 min) |

| Detection | UV @ 215 nm (Primary), 254 nm (Secondary) |

| Temperature | 30°C |

Why this works: The high pH forces 1-allylpiperazine into its free base form, allowing it to interact hydrophobically with the C18 stationary phase. The impurities separate logically:

-

Piperazine (RT ~2 min): Elutes effectively unretained.

-

1-Allylpiperazine (RT ~8 min): Retained with sharp symmetry.

-

1,4-Diallylpiperazine (RT ~14 min): Strongly retained.[3]

Preparative Purification Protocol

Sample Preparation

Dissolve the crude 1-Allylpiperazine dihydrochloride in Mobile Phase A (High pH) .

-

Note: The acidic salt will neutralize upon mixing with the basic buffer. Ensure the final sample pH is >10 before injection to prevent "solvent effect" peak distortion.

-

Concentration: 50–100 mg/mL (depending on solubility of the free base). Filter through a 0.22 µm PTFE membrane.

Preparative Gradient (Scale-Up)

| Parameter | Condition |

| Column | XBridge Prep C18 OBD (19 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH ~10.[1]5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 20 mL/min |

| Gradient | Isocratic Hold: 5% B for 2 min (Elute Piperazine)Linear Ramp: 5% |

| Collection Trigger | Threshold (Abs > 50 mAU) or Slope detection |

Post-Purification: Salt Formation (Critical Step)

The fraction collected from the High-pH method is the Free Base of 1-allylpiperazine in water/acetonitrile/ammonia. You must convert this back to the Dihydrochloride salt.

Protocol:

-

Pool Fractions: Combine fractions corresponding to the main peak.

-

Evaporation: Rotovap at 40°C to remove Acetonitrile and Ammonia. You will be left with an aqueous suspension/oil of the free base.

-

Extraction (Optional but Recommended): Extract the aqueous residue with Dichloromethane (DCM) (3x). Combine organic layers and dry over

. This removes residual inorganic salts. -

Salt Formation:

-

Dissolve the free base oil in a minimal volume of Ethanol or Isopropanol.

-

Cool to 0°C in an ice bath.

-

Slowly add 2.2 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

-

Observation: A white precipitate (1-Allylpiperazine

2HCl) should form immediately.

-

-

Isolation: Filter the solid, wash with cold acetone/ether, and dry under vacuum.[1]

Visualized Workflow

Figure 1: Purification workflow from crude salt to purified dihydrochloride via High-pH HPLC intermediate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Shark Fin) | Residual silanol interaction.[1] | Ensure pH is >10. If using Low pH method, add 5-10 mM TEA or switch to HILIC.[1] |

| Fronting Peaks | Column overload (Mass). | Reduce injection volume or concentration. The "Free Base" has lower solubility in water than the salt; ensure sample didn't crash out in the loop. |

| Broad Early Peak | "Solvent Effect". | Sample solvent is too strong (too much organic) or pH mismatch. Dissolve sample in 100% aqueous buffer A. |

| Low Recovery | Volatility of Free Base. | 1-Allylpiperazine free base is semi-volatile. Do not over-dry the free base oil under high vacuum/heat before adding HCl. |

Alternative Method: HILIC (For Low-pH Only Labs)

If a high-pH stable column is unavailable, HILIC is the only viable alternative to avoid ion-pairing reagents.[1]

-

Column: Silica or Amide Phase (e.g., TSKgel Amide-80).[1]

-

Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Mode: Gradient from 90% B to 60% B.

-

Mechanism: Separates based on polarity. The highly polar Piperazine is retained longest, while the less polar 1,4-diallyl elutes first.[1] This reverses the elution order compared to RP-HPLC.

References

-

Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: High pH Stability. Retrieved from [1]

-

Waters Corporation. (2020). XBridge BEH C18 Column Care and Use Manual. Retrieved from [1]

-

Gadzała-Kopciuch, R. (2005).[1][4][3][5][6] Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies.[3] Retrieved from

-

Organic Syntheses. (1956). 1-Benzylpiperazine (Analogous Synthesis Protocol).[1] Org.[7][8] Synth. 1956, 36,[1] 14. Retrieved from [1]

-

Khalili, F., et al. (2009).[1][9] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data.[9] Retrieved from [1]

Sources

- 1. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine synthesis [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. semanticscholar.org [semanticscholar.org]

1-Allylpiperazine dihydrochloride as a building block in drug discovery

Executive Summary

1-Allylpiperazine dihydrochloride (CAS: 142-64-3 / Free base: 110-85-0 derivative) represents a "privileged structure" in medicinal chemistry. While the piperazine core is ubiquitous in FDA-approved therapeutics (e.g., antipsychotics, antihistamines), the allyl group at the N1 position provides a unique, orthogonal handle for late-stage functionalization.

This guide addresses the practical challenges of working with the dihydrochloride salt (stability vs. solubility) and details synthetic protocols for leveraging the allyl "growth vector" in Fragment-Based Drug Discovery (FBDD).[1]

Key Technical Advantages

| Feature | Benefit in Drug Discovery |

| Dihydrochloride Salt Form | Enhanced shelf-stability and non-hygroscopic handling compared to the viscous, air-sensitive free base.[1] |

| N4-Secondary Amine | High nucleophilicity for rapid library generation via |

| N1-Allyl Group | Latent functionality stable to basic conditions; enables orthogonal "Click" chemistry (Thiol-ene) or Olefin Metathesis.[1] |

| Physicochemical Profile | Lowers LogP; improves aqueous solubility of lipophilic pharmacophores.[1] |

Chemical Handling & Preparation

Critical Note on Stoichiometry: The dihydrochloride salt (•2HCl) contains two equivalents of acid.[1] Standard organic protocols often fail because insufficient base is used to neutralize both protons, leaving the N4-amine protonated and non-nucleophilic.

Protocol A: Efficient Free-Basing (Ex-Situ)

Use this protocol when the subsequent reaction is sensitive to water or inorganic salts.

Reagents:

-

1-Allylpiperazine[1] • 2HCl (10 mmol, 2.0 g)

-

Sodium Hydroxide (NaOH), 4M aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous

Methodology:

-

Dissolution: Dissolve 2.0 g of 1-Allylpiperazine • 2HCl in 10 mL of distilled water. The solution will be acidic (pH ~1-2).[1]

-

Neutralization: Slowly add 4M NaOH (~6 mL) while stirring on an ice bath until pH reaches >12. Causality: High pH ensures both nitrogens are deprotonated.[1]

-

Extraction: Extract the aqueous layer with DCM (3 x 15 mL). The allylpiperazine free base will partition into the organic phase.

-

Drying: Combine organic layers, dry over anhydrous

for 15 minutes, and filter. -

Isolation: Concentrate under reduced pressure (keep bath < 40°C due to volatility) to yield the pale yellow oil.

-

QC Check:

NMR (

-

Synthetic Application Notes

Application Note 1: Rapid Library Generation via N4-Alkylation

The secondary amine at position 4 is the primary vector for expanding SAR (Structure-Activity Relationships).[1]

Target: Synthesis of 1-Allyl-4-benzylpiperazine derivatives (common CNS pharmacophore).[1]

Protocol B:

-

Setup: In a round-bottom flask, suspend 1-Allylpiperazine • 2HCl (1.0 equiv) in Acetonitrile (ACN).[1]

-

Base Activation: Add

(3.5 equiv).[1] Note: 2.0 equivs neutralize the HCl; 1.5 equivs scavenge the HBr generated during alkylation. -

Reagent Addition: Add substituted Benzyl Bromide (1.1 equiv) dropwise.

-

Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (MeOH:DCM 1:9).[1]

-

Workup: Filter off inorganic salts. Evaporate solvent.[1] Purify via flash chromatography.

Application Note 2: Orthogonal "Click" Chemistry (Thiol-Ene)

The allyl group is not just a protecting group; it is a "click" handle.[1] This reaction is ideal for bioconjugation or linking the piperazine core to macrocycles without using metal catalysts.[1]

Protocol C: Radical-Mediated Thiol-Ene Coupling Mechanism: A thiyl radical adds to the allyl alkene in an anti-Markovnikov fashion.[1]

-

Reagents: 1-Allylpiperazine derivative (1.0 equiv), R-SH (Thiol partner, 1.2 equiv), AIBN (0.1 equiv) or Photoinitiator (DMPA).[1]

-

Solvent: Degassed Methanol or THF.

-

Initiation:

-

Outcome: Quantitative conversion to the thioether. No column purification is usually required if the thiol is volatile.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the 1-Allylpiperazine scaffold.

Figure 1: Divergent synthetic utility map. The scaffold allows sequential functionalization: first at N4 (nucleophilic), then at the Allyl tail (electrophilic/radical).

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Incomplete neutralization of the[1] •2HCl salt. | Increase base ( |

| Polymerization/Gunk | Allyl group oxidation.[1] | Degas solvents (sparge with |

| Hygroscopicity | Salt form absorbed moisture.[1] | Dry the •2HCl salt in a vacuum desiccator over |

| NMR: Missing Allyl Signals | Isomerization to enamine. | Avoid using strong homogeneous bases (e.g., t-BuLi) which can isomerize the allyl double bond. |

References

-

Chaudhary, P., et al. (2026).[3] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1] ChemistryOpen, 15(1).[4]

-

National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 8893, Piperazine dihydrochloride." PubChem. [1]

-

Lowe, A. B. (2014).[1] "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry. (Contextual grounding for Protocol C).

-

Patel, R. V., & Park, S. W. (2013). "An evolving role of piperazine moieties in drug design and discovery." Mini Reviews in Medicinal Chemistry.

-

Brockhoff, G., et al. (2020). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9). [1]

Sources

- 1. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 1-Allylpiperazine Dihydrochloride

Application Note & Technical Protocol Guide [1]

Abstract

This guide outlines the standardized protocols for the biological evaluation of 1-Allylpiperazine dihydrochloride , a versatile N-monosubstituted piperazine scaffold. While often utilized as a synthetic intermediate for serotonergic and dopaminergic ligands, the 1-allyl moiety confers distinct steric and electronic properties that warrant independent screening. This document details workflows for solubility optimization , CNS receptor binding profiling , and antimicrobial/anthelmintic functional assays . Special emphasis is placed on the management of the dihydrochloride salt form to prevent pH-induced assay artifacts.

Part 1: Compound Profile & Preparation

The Critical First Step: Salt Management 1-Allylpiperazine is supplied as a dihydrochloride salt (2HCl).[1] A common error in high-throughput screening (HTS) is dissolving this salt directly into unbuffered media, causing a localized pH drop that mimics cytotoxic or antagonist activity (false positives).[1]

Physicochemical Properties

-

Molecular Weight: 199.12 g/mol (Salt), 126.20 g/mol (Free Base)[1]

-

Solubility: Highly soluble in water (>100 mg/mL); soluble in DMSO.[1]

-

Acidity: 1% aqueous solution has a pH of ~1.5–2.5.

-

Stability: Hygroscopic.[2] The allyl group is susceptible to oxidation if left in solution for extended periods (>24h) without antioxidants.

Preparation Protocol (Stock Solution)

Objective: Create a 10 mM stock solution at physiological pH (7.4).

-

Weighing: Weigh 19.9 mg of 1-AP·2HCl into a sterile microcentrifuge tube.

-

Initial Dissolution: Add 5.0 mL of DMSO (dimethyl sulfoxide).

-

Note: While water soluble, DMSO is preferred for library screening to prevent microbial growth in the stock.

-

-

pH Neutralization (Critical for Cellular Assays):

-

If using aqueous buffer (PBS) instead of DMSO: You must neutralize.

-

Dissolve in 4.5 mL PBS.

-

Slowly add 1N NaOH while monitoring with a micro-pH probe until pH reaches 7.2–7.4.

-

Adjust final volume to 5.0 mL.

-

-

Storage: Aliquot into amber vials (allyl group is light-sensitive) and store at -20°C. Stable for 3 months.

Part 2: In Vitro Screening Protocols[1]

Protocol A: CNS Receptor Binding (5-HT/Dopamine)

Rationale: The piperazine ring is a privileged scaffold for G-protein coupled receptors (GPCRs), particularly 5-HT1A, 5-HT2A, and D2 receptors.[1] The allyl group acts as a lipophilic handle that can modulate binding affinity.

Method: Competitive Radioligand Binding Assay Target: 5-HT1A Receptor (Example)[1]

Materials:

-

Membrane Prep: CHO cells overexpressing human 5-HT1A.

-

Radioligand: [³H]-8-OH-DPAT (0.5 nM final conc).[1]

-

Reference Ligand: Serotonin (5-HT) or Buspirone.[1]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic acid (prevents oxidation), pH 7.4.[1]

Step-by-Step Workflow:

-

Plate Setup: Use 96-well polypropylene plates.

-

Compound Addition: Add 20 µL of 1-AP·2HCl (dilution series: 10 µM to 0.1 nM).

-

Ligand Addition: Add 20 µL of [³H]-8-OH-DPAT.

-

Membrane Addition: Add 160 µL of membrane suspension (10–20 µg protein/well).

-

Incubation: Incubate for 60 minutes at 27°C (Room Temp).

-

Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI) using a cell harvester.

-

Wash: Wash 3x with ice-cold Tris buffer.

-

Read: Add scintillant and count radioactivity (CPM).

Data Analysis:

Calculate % Inhibition and fit to a one-site competition model to determine

Protocol B: Anthelmintic Motility Assay (C. elegans)

Rationale: Simple piperazines (e.g., piperazine citrate) act as GABA_A agonists in nematodes, causing flaccid paralysis. 1-Allylpiperazine should be screened for this intrinsic activity to evaluate its potential as a parasitic control agent or to flag off-target effects in toxicology.[1]

Model Organism: Caenorhabditis elegans (Wild type N2 strain).

Workflow:

-

Synchronization: Obtain L4 stage larvae via bleaching and overnight starvation.

-

Treatment: In a 24-well plate, add 20–30 worms per well in M9 buffer.

-

Dosing: Add 1-AP·2HCl at concentrations of 1, 10, and 50 mM.

-

Control: M9 buffer (Negative), Levamisole (Positive, spastic paralysis), Piperazine Citrate (Positive, flaccid paralysis).[1]

-

-

Observation: Record motility at 1h, 4h, and 24h using a stereomicroscope.

-

Scoring:

-

Moving: Active sinusoidal movement.

-

Paralyzed: No movement even upon physical stimulation (touch).

-

Dead: No pharyngeal pumping.

-

Protocol C: Cytotoxicity Profiling (MTT Assay)

Rationale: Before advancing to functional efficacy, the baseline cellular toxicity must be established. The allyl group is a potential alkylating agent (though weak), which could cause non-specific toxicity.

Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1]

Workflow:

-

Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

-

Exposure: Treat with 1-AP·2HCl (0.1 µM – 100 µM) for 48 hours.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Absorbance at 570 nm.

Part 3: Data Visualization & Logic[1]

Experimental Logic Tree

The following diagram illustrates the decision-making process for screening 1-Allylpiperazine.

Figure 1: Screening decision matrix. Toxicity profiling acts as the gatekeeper before specific pharmacodynamic assays.

Comparative Activity Profile (Expected)

Based on structure-activity relationships (SAR) of piperazines:

| Target System | Predicted Activity | Mechanism Note |

| 5-HT1A Receptor | Low/Moderate Affinity (Ki > 1 µM) | Lacks the aryl group required for high affinity (e.g., phenylpiperazine).[1] |

| Sigma-1 Receptor | Moderate Affinity | Allyl-amines often bind Sigma-1; requires validation.[1] |

| GABA (Nematode) | Agonist | Core piperazine pharmacophore mimics GABA in invertebrates. |

| Bacteria (E. coli) | Weak/Inactive | Usually requires lipophilic N-substitution (e.g., benzhydryl) to penetrate cell wall.[1] |

Part 4: Troubleshooting & Optimization

-

False Positives in Binding Assays:

-

Issue: High displacement of radioligand at 10 µM.

-

Cause: The 2HCl salt lowered the pH of the binding buffer, denaturing the receptor protein.

-

Fix: Check the pH of the well after adding the compound. Increase buffer capacity (e.g., 50 mM HEPES).

-

-

Oxidation Artifacts:

-

Issue: Variable results in cytotoxicity assays.

-

Cause: The allyl group can form reactive epoxides or radicals if the stock solution is old or exposed to light.

-

Fix: Always prepare fresh stocks or use antioxidants (e.g., 1 mM Ascorbic Acid) in the stock solvent.

-

-

Precipitation:

-

Issue: Compound crashes out in cell media.

-

Cause: Salting out effect in high-salt media (DMEM).[1]

-

Fix: Pre-dilute in water before adding to media, rather than adding DMSO stock directly to media.

-

References

-

Review of Piperazine Pharmacology

-

5-HT Receptor Binding Protocols

-

Anthelmintic Mechanisms

-

Chemical Safety & Properties

Sources

- 1. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-Allylpiperazine Dihydrochloride in CNS Ligand Discovery

[1]

Abstract

1-Allylpiperazine dihydrochloride (1-AP[1][2]·2HCl) is a high-purity, water-soluble piperazine derivative utilized as a privileged scaffold in the design of Central Nervous System (CNS) modulators.[1] Unlike inert reagents, the N-allylpiperazine moiety actively contributes to pharmacophore binding, particularly at Sigma-1 (

Chemical Profile & CNS Suitability

The "Privileged Structure" Rationale

In medicinal chemistry, piperazines are classified as "privileged structures" because their conformation allows them to present substituents to multiple distinct receptor sub-sites. 1-Allylpiperazine is distinct due to the allyl group , which serves two functions:[3]

-

Steric/Electronic Probe: The allyl group tests the tolerance of hydrophobic pockets (e.g., in the

receptor) for unsaturated alkyl chains compared to standard methyl or ethyl groups. -

Synthetic Handle: The alkene terminus allows for late-stage functionalization (e.g., thiol-ene click chemistry or olefin metathesis) to generate diverse libraries.[1]

Physicochemical Data Table

| Property | Value | CNS Implication |

| CAS (Salt) | 112952-20-2 | Stable storage form; highly hygroscopic.[1] |

| CAS (Free Base) | 13961-36-9 | Lipophilic form required for BBB penetration models.[1] |

| MW | 199.12 g/mol (Salt) | Low MW allows for "Fragment-Based Drug Design" (FBDD).[1] |

| Solubility | >100 mg/mL (Water) | Excellent for aqueous in vitro stock solutions. |

| pKa | ~5.6, ~9.8 | Diprotic. At physiological pH (7.4), it exists largely as a mono-cation, mimicking biogenic amines. |

| Appearance | White Crystalline Solid | Easy to weigh; requires desiccation. |

Pharmacological Applications[3][4][5][6]

Target Systems

1-AP is primarily used as a fragment to synthesize ligands for:

-

Sigma-1 Receptors: The N-allyl group often enhances affinity for

chaperones, which are targets for neuroprotection and cognitive enhancement.[1] -

5-HT

Receptors: Aryl-piperazines derived from 1-AP are classic serotonin modulators.[1] The allyl group can modulate intrinsic activity (agonist vs. antagonist). -

Multi-Target Directed Ligands (MTDLs): Used to link antioxidant moieties (e.g., phenolic acids) to neuroreceptor ligands for Alzheimer's research.

Mechanism of Action Visualization

The following diagram illustrates how 1-AP serves as a divergent precursor for three distinct CNS therapeutic classes.

Figure 1: Divergent synthesis pathways utilizing 1-Allylpiperazine to access distinct neuropharmacological classes.

Experimental Protocols

Protocol A: Preparation of Physiological Stock Solutions

Challenge: The dihydrochloride salt (2HCl) is highly acidic. Direct addition to cell culture media without buffering will cause immediate acidification and cell death.

Reagents:

-

PBS (Phosphate Buffered Saline, pH 7.4)

-

NaOH (1N and 0.1N)

-

HEPES Buffer (1M)

Procedure:

-

Weighing: Weigh 19.9 mg of 1-AP·2HCl into a sterile microcentrifuge tube.

-

Initial Dissolution: Add 800 µL of distilled deionized water (ddH₂O). Vortex until fully dissolved.

-

Note: The pH of this solution will be approx.[7] pH 2.0–3.0.

-

-

Neutralization (Critical Step):

-

Slowly add 1N NaOH in 10 µL increments while monitoring with a micro-pH probe.

-

As the pH approaches 6.0, switch to 0.1N NaOH to avoid "overshoot" (precipitation of the free base can occur if pH > 10).

-

Target pH: 7.2 – 7.4 .

-

-

Volume Adjustment: Add ddH₂O to a final volume of 1.0 mL.

-

Result: 100 mM Stock Solution (Physiological pH).

-

-

Filtration: Syringe filter through a 0.22 µm PES membrane for sterility.

-

Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]

Protocol B: "Free-Basing" for Organic Synthesis

Context: Many synthetic reactions (e.g., nucleophilic substitution) require the nucleophilic free amine, not the ammonium salt.

Procedure:

-

Dissolve 1-AP[1]·2HCl (1.0 eq) in minimum water (1 mL/g).

-

Add 20% w/v NaOH solution (2.5 eq) dropwise at 0°C.

-

Extract the mixture 3x with Dichloromethane (DCM) or Diethyl Ether.

-

Note: 1-Allylpiperazine is somewhat amphiphilic; rigorous extraction is needed.[1]

-

-

Dry organic layer over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure (keep bath temp < 40°C due to volatility).

-

Yield Check: The resulting oil is the free base (MW: 126.20). Use immediately for coupling reactions.

Protocol C: In Vitro Metabolic Stability Assay (Microsomal)

Rationale: The allyl group is a potential site for metabolic oxidation (epoxidation) or N-dealkylation.[1] This assay validates the scaffold's stability.

Workflow Visualization:

Figure 2: Workflow for assessing metabolic stability of 1-AP derivatives.

Step-by-Step:

-

Incubation: Mix 1-AP (final conc. 1 µM) with pooled liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system. Incubate at 37°C.

-

Termination: At designated time points (0, 15, 30, 60 min), remove aliquots and mix with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Safety & Handling

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 806422, 1-Allylpiperazine. Retrieved from [Link]

-

Scientific Bioprocessing (2022). pH In Cell Culture - How Does pH Buffered Culture Media Work? Retrieved from [Link]

-

Taylor & Francis (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

Sources

- 1. 13961-36-9|1-Allylpiperazine|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Allyl-4-(2-chloro-ethyl)-piperazine dihydrochloride | CAS 112952-20-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labunlimited.com [labunlimited.com]

Application Notes and Protocols for In Vitro Evaluation of 1-Allylpiperazine Dihydrochloride and Related 1-Substituted Piperazine Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-Allylpiperazine dihydrochloride, a representative member of the 1-substituted piperazine class of compounds. Due to the limited specific literature on 1-Allylpiperazine dihydrochloride, this document outlines a series of robust in vitro assays to elucidate its potential biological activities, drawing upon the well-established pharmacological profiles of related piperazine derivatives. The protocols herein are designed to be self-validating and are grounded in established scientific principles.

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications.[1] Derivatives of piperazine have demonstrated significant pharmacological activities, including but not limited to, anticancer, antipsychotic, antidepressant, and anthelmintic effects. The nature of the substituent at the 1-position of the piperazine ring plays a crucial role in determining the compound's biological targets and overall activity profile. This guide will focus on two key areas of investigation for 1-substituted piperazines: potential anticancer cytotoxicity and modulation of central nervous system (CNS) targets.

Part 1: Assessment of Anticancer Cytotoxicity

Arylpiperazine derivatives, in particular, have garnered significant attention in cancer research for their cytotoxic effects against various cancer cell lines.[2] Therefore, a primary step in characterizing a novel piperazine derivative like 1-Allylpiperazine dihydrochloride is to assess its potential as an anticancer agent. This is typically achieved through a panel of in vitro cytotoxicity assays that measure cell viability and proliferation.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.[3]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-Allylpiperazine dihydrochloride in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[2] Include a vehicle control (e.g., DMSO or saline) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Experimental Workflow for MTT Assay

Caption: Agonist activation of the 5-HT₁ₐ receptor inhibits adenylyl cyclase.

Protocol 4: Sigma-1 Receptor Radioligand Binding Assay

Sigma receptors are unique intracellular proteins implicated in various cellular functions and are targets for many psychoactive drugs. [4]This assay determines the affinity of 1-Allylpiperazine dihydrochloride for the sigma-1 receptor.

Methodology:

-

Tissue Homogenate Preparation: Prepare a homogenate from a tissue source rich in sigma-1 receptors, such as guinea pig liver. [5]2. Assay Setup: In a 96-well plate, combine the tissue homogenate, a fixed concentration of a selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of 1-Allylpiperazine dihydrochloride. [6]3. Incubation: Incubate the plate at 37°C for 120 minutes.

-

Filtration and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percent inhibition as a function of the test compound concentration to determine the IC₅₀ and subsequently the Kᵢ value.

Quantitative Data Summary: CNS Receptor Affinity

The potency of CNS-active compounds is often expressed as their binding affinity (Kᵢ) to target receptors. Lower Kᵢ values indicate a higher affinity.

| Compound Class | Target Receptor | Affinity (Kᵢ in nM) |

| 1-Allylpiperazine dihydrochloride | Dopamine D₂ | To be determined |

| 1-Allylpiperazine dihydrochloride | Serotonin 5-HT₁ₐ | To be determined |

| 1-Allylpiperazine dihydrochloride | Sigma-1 | To be determined |

| Arylpiperazines | Dopamine D₂ | 0.1 - 100 |

| Arylpiperazines | Serotonin 5-HT₁ₐ | 1 - 50 |

| Various Piperazines | Sigma-1 | 5 - 200 |

Note: The data for 1-Allylpiperazine dihydrochloride is hypothetical and needs to be determined experimentally. The other data points are illustrative ranges from the literature.

References

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Available from: [Link]

-